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Compound of Interest

5-(4-Chlorophenyl)-2-
Compound Name:

phenoxypyrimidine
CAS No.: 477890-42-9
Cat. No.: B2981177

Get Quote

Part 1: Executive Summary & Chemical Identity

5-(4-Chlorophenyl)-2-phenoxypyrimidine represents a "privileged scaffold" in medicinal
chemistry—a core structural motif capable of binding to diverse biological targets, particularly
kinases (e.g., p38

, VEGFR) and G-protein coupled receptors (e.g., Endothelin receptors).

Structurally, it features a central pyrimidine ring substituted at the C2 position with a phenoxy
ether and at the C5 position with a p-chlorophenyl group. This configuration imparts high
lipophilicity and rigid geometry, making it an ideal spacer for hydrophobic pockets in protein
targets. However, its poor aqueous solubility necessitates precise formulation strategies during
early-stage profiling.

Chemical Specifications Table
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Property Value | Description Source/Method

5-(4-chlorophenyl)-2-
IUPAC Name o Nomenclature
phenoxypyrimidine

C

H
Molecular Formula Stoichiometry

CIN

O
Molecular Weight 282.72 g/mol Calculated
CAS Number Not assigned as single API Research Intermediate
Predicted LogP 41+04 Consensus Model (cLogP)
Topological PSA 38.3 A Polar Surface Area
H-Bond Acceptors 3 (2 Pyrimidine N, 1 Ether O) Structural Count
H-Bond Donors 0 Structural Count
pKa (Conjugate Acid) ~1.5 (Very Weak Base) Predicted (Pyrimidine N)

Part 2: Synthesis & Purity Profile

To ensure high purity for physicochemical profiling, a convergent synthesis strategy is
recommended. This avoids regioisomeric mixtures common in linear syntheses.

Synthetic Route: The "Suzuki-First" Strategy

Rationale: Performing the Suzuki coupling at C5 before the nucleophilic substitution at C2
prevents potential interference from the phenoxy group during the palladium-catalyzed step
and allows for easier purification of the intermediate.

e Step 1: Suzuki-Miyaura Coupling

o Reactants: 5-Bromo-2-chloropyrimidine + 4-Chlorophenylboronic acid.

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2981177?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Catalyst: Pd(PPh

)

or Pd(dppf)ClI

o Conditions: Na

(6{0)
(aq), Dioxane/Water, 90°C.

o Qutcome: Yields 2-chloro-5-(4-chlorophenyl)pyrimidine. The chlorine at C2 remains intact
due to its lower reactivity toward oxidative addition compared to the C5-bromide.

e Step 2: Nucleophilic Aromatic Substitution (S

Ar)

o Reactants: Intermediate from Step 1 + Phenol.

o Base: K
CO
or NaH (for higher reactivity).

o Solvent: DMF or DMSO (polar aprotic promotes S
Ar).

o Mechanism: The electron-deficient pyrimidine ring (further activated by the C5-aryl group)
facilitates the displacement of the C2-chloride by the phenoxide ion.
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Figure 1: Convergent synthesis strategy ensuring regioselectivity.
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Figure 1: Convergent synthesis strategy ensuring regioselectivity via sequential Suzuki and
SNAr reactions.

Part 3: Physicochemical Characterization Protocols

Reliable data on solubility and lipophilicity is critical, as this scaffold falls into BCS Class Il (Low
Solubility, High Permeability).

Thermodynamic Solubility Assay (Shake-Flask Method)

Objective: Determine the saturation solubility in phosphate buffer (pH 7.4) to mimic
physiological conditions.

e Why this matters: Kinetic solubility (from DMSO stocks) often overestimates solubility due to
supersaturation. Thermodynamic solubility provides the true equilibrium limit.

Protocol:
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e Preparation: Weigh 2-5 mg of solid compound into a glass vial.
e Solvent Addition: Add 1.0 mL of 50 mM Phosphate Buffer (pH 7.4).
o Equilibration: Shake at 300 rpm for 24 hours at 25°C.

o Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a PVDF membrane
(0.22 um) to remove undissolved solid. Crucial: Pre-saturate the filter to prevent compound
loss due to adsorption.

o Quantification: Analyze the filtrate via HPLC-UV (254 nm). Calibrate against a standard
curve prepared in acetonitrile/water.

Lipophilicity Determination (LogP)
Objective: Measure the partition coefficient between Octanol and Water.

o Prediction: With a predicted LogP > 4.0, the shake-flask method may be prone to emulsion
errors. A potentiometric or HPLC-based method is preferred for high-lipophilicity compounds.

HPLC-Based Protocol (OECD 117):

Column: C18 Reverse Phase column.

Mobile Phase: Isocratic Methanol/Water (75:25) with 0.1% Formic Acid.

Standards: Inject a mixture of reference standards with known LogP values (e.g., Toluene,
Naphthalene, Phenanthrene).

Calculation: Correlate the retention time (

) of the target compound with the calibration curve of the standards.

o Formula:

Electronic Properties & Stability

e pKa: The pyrimidine nitrogens are very weakly basic (pKa < 2.0) due to the electron-
withdrawing nature of the phenoxy group (inductive effect) and the chlorophenyl ring.
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Consequently, the molecule remains neutral at physiological pH (7.4), maximizing membrane
permeability but limiting solubility.

o Metabolic Stability: The biaryl ether linkage is generally robust against hydrolysis. However,
the p-chlorophenyl group is susceptible to oxidative metabolism (though the chlorine blocks
the para position, forcing metabolism to the meta position).

Part 4: Biological Relevance & Applications

This scaffold is not a standalone drug but a critical intermediate in the discovery of:

» Kinase Inhibitors: The 2-phenoxypyrimidine motif is a known pharmacophore for p38 MAP
kinase and VEGFR-2 inhibitors. The phenoxy group often occupies the hydrophobic
"selectivity pocket" of the kinase ATP-binding site [1, 2].

o Endothelin Receptor Antagonists: Structural analogs (e.g., Macitentan intermediates) utilize
the pyrimidine ether linkage to achieve high affinity for ET receptors [3].

o Agrochemicals: The scaffold shares structural similarity with pyrimidine fungicides and
herbicides (e.g., Fenclorim derivatives), leveraging the stability of the ether linkage in
environmental conditions.
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Figure 2: Pharmacophore mapping of the scaffold.
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Figure 2: Pharmacophore mapping illustrating the hydrophobic interactions mediated by the C5
and C2 substituents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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